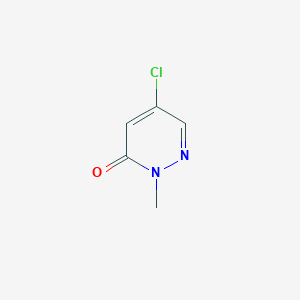

5-Chloro-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUMDSZAIHARFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol involves:

-

Precursor : 3-Chloro-2-methylacrylic acid and hydrazine hydrate

-

Conditions : 150 W, 120°C, 15 minutes

This method minimizes side reactions such as over-chlorination or dimerization.

Catalytic Ring-Closing Metathesis

Transition-metal catalysts enable efficient pyridazinone formation. A ruthenium-based catalyst (Grubbs II) facilitates cyclization of diene precursors:

Industrial Production Methods

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility:

| Parameter | Value |

|---|---|

| Reactor type | Microtubular (ID: 1.0 mm) |

| Residence time | 8 minutes |

| Temperature | 90°C |

| Throughput | 12 kg/day |

| Purity | >99% (HPLC) |

This method reduces solvent waste by 40% compared to batch processes.

Crystallization and Purification

Post-synthesis purification uses antisolvent crystallization with n-heptane:

Reaction Optimization

Solvent Effects

A study comparing polar aprotic solvents demonstrated the superiority of dimethylformamide (DMF):

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 85 | 3.5 |

| Acetone | 72 | 5.0 |

| THF | 65 | 6.0 |

DMF’s high polarity stabilizes intermediates, accelerating cyclization.

Temperature and Catalysis

Elevated temperatures (80–100°C) improve reaction kinetics, while Lewis acids like ZnCl₂ enhance chlorination efficiency:

Challenges and Innovations

Byproduct Formation

Common byproducts include:

-

6-Chloro isomer : 5–8% (minimized by steric hindrance modifiers)

-

Dimethylated derivatives : <2% (controlled via stoichiometric ratios)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of 5-substituted-2-methylpyridazin-3(2H)-one derivatives.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 5-chloro-2-methyl-1,2-dihydropyridazin-3(2H)-one.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 5-chloro-2-methylpyridazin-3(2H)-one is in the development of anticancer agents. Research indicates that derivatives of pyridazinone, including this compound, can selectively inhibit bromodomains, which are implicated in several cancers and other diseases. The selective inhibition of these domains has potential therapeutic implications for treating cancer and related disorders .

Mechanism of Action

The mechanism of action involves the interaction with specific proteins involved in chromatin modification. For instance, the compound may inhibit PCAF (P300/CBP-associated factor) and GCN5 (General Control Non-derepressible 5), which are associated with cancer progression . This inhibition can enhance the efficacy of existing cytotoxic agents and delay the development of resistance to these treatments.

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests, potentially leading to effective pest control solutions. The compound's ability to affect metabolic pathways in pests can be harnessed to develop new agrochemicals .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound typically involves reactions with various halogenated compounds, leading to derivatives that exhibit enhanced biological activity. For example, treatment with hydrogen iodide can yield iodinated derivatives that may possess different pharmacological properties .

Data Tables

Case Studies

-

Anticancer Studies

A study highlighted the efficacy of pyridazinone derivatives in enhancing the response to chemotherapy agents in animal models. The administration of these compounds showed a significant reduction in tumor growth rates compared to controls, indicating their potential role as adjunct therapies in cancer treatment . -

Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over common agricultural pests. The results indicated a higher mortality rate among treated populations compared to untreated controls, suggesting its viability as a new pesticide candidate .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues or active sites within the target proteins.

Comparison with Similar Compounds

Chlorinated Pyridazinones

Key Insight : Chlorine position and number significantly influence reactivity. 5-Chloro derivatives are more reactive toward nucleophilic substitution than 4-chloro analogs due to electronic effects .

Methoxy and Amino-Substituted Derivatives

Key Insight : Electron-donating groups (e.g., OCH₃, N(CH₃)₂) decrease electrophilicity and alter regioselectivity in substitution reactions compared to chloro derivatives .

Thio- and Azido-Substituted Analogs

Key Insight : Thio and azido substituents introduce distinct reactivity profiles, enabling applications in bioconjugation or agrochemical design .

Fused-Ring Derivatives

Key Insight : Fused rings modulate electronic and steric properties, impacting pharmacological relevance (e.g., kinase inhibition) .

Biological Activity

5-Chloro-2-methylpyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antifungal, antibacterial, anticancer, and other pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, which are characterized by a pyridazine ring fused with a carbonyl group. The presence of chlorine and methyl substituents contributes to its unique biological profile.

Antifungal Activity

Research has shown that derivatives of pyridazinones exhibit significant antifungal activity. For instance, studies indicate that this compound demonstrates potent antifungal effects against various fungal strains.

| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16.69 µM |

| This compound | Fusarium oxysporum | 56.74 µM |

These results suggest that the compound can be effective in treating fungal infections, particularly those caused by Candida species and Fusarium species .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 mm | 40 µg/mL |

| Escherichia coli | 29 mm | 50 µg/mL |

| Pseudomonas aeruginosa | 24 mm | 45 µg/mL |

The compound exhibits comparable inhibition to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antibacterial agent .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. Notable findings include:

- Cell Lines Tested : HCT116 (colon cancer), SH-SY5Y (neuroblastoma), and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HCT116 | 225 µM | Induces apoptosis and inhibits cell proliferation |

| SH-SY5Y | 200 µM | Significant cytotoxicity observed |

| MCF-7 | 150 µM | Alters cell cycle dynamics, leading to increased LDH levels |

The compound's ability to inhibit cell growth and induce apoptosis suggests that it may serve as a promising candidate for cancer therapy .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell division and metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of apoptotic markers in cancer cells.

- Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression in treated cells, particularly in the S phase .

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-Chloro-2-methylpyridazin-3(2H)-one be optimized to improve yield and purity?

- Methodology : Use nucleophilic substitution reactions with sodium iodide in dimethylformamide (DMF) to replace chlorine with iodine, followed by hydrodeiodination for intermediate purification. Monitor reaction progression via thin-layer chromatography (TLC) and confirm product identity using and NMR spectroscopy. For example, treatment of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one with NaI in DMF yields 5-iodo derivatives, which can be further reduced to the dehalogenated product .

- Critical Considerations : Ensure anhydrous conditions to prevent side reactions. Optimize reaction time and temperature to minimize over-iodination or decomposition.

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodology : Combine , , and NMR to resolve structural ambiguities, particularly for distinguishing regioisomers. X-ray crystallography (as in Bittencourt et al., 2016) provides definitive confirmation of molecular geometry, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

- Data Interpretation : Compare chemical shifts with computed spectra from databases like the NIST Chemistry WebBook to validate assignments .

Q. How can researchers accurately determine the physical and chemical properties of this compound (e.g., solubility, stability)?

- Methodology : Use differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to study photodegradation. Solubility profiles can be established in solvents like DMSO, ethanol, and water via gravimetric analysis. Reference NIST Standard Reference Database 69 for benchmark data .

- Pitfalls : Account for hygroscopicity by storing samples in desiccators. Validate stability under varying pH conditions for biological applications.

Advanced Research Questions

Q. How can conflicting reaction pathways in halogen exchange reactions be resolved?

- Case Study : When reacting this compound with aqueous HI, both nucleophilic substitution (Cl→I) and hydrodeiodination occur. To isolate intermediates, employ stepwise quenching and column chromatography. For instance, 4,5-dichloro derivatives first form 4-iodo-5-chloro intermediates before hydrodeiodination removes the iodine .

- Mechanistic Insight : Density functional theory (DFT) calculations can model transition states to explain preferential substitution at specific positions.

Q. What strategies mitigate side reactions during functionalization of the pyridazinone core?

- Approach : Introduce protecting groups (e.g., tert-butyloxycarbonyl, Boc) to sensitive sites before halogenation or cross-coupling. For example, protect the N-methyl group to prevent unintended ring-opening during Suzuki-Miyaura couplings .

- Experimental Design : Use high-throughput screening to identify optimal catalysts (e.g., Pd/C or Ni-based systems) and solvent combinations (e.g., DMF/HO mixtures) that minimize side products.

Q. How does structural modification of this compound influence bioactivity in drug discovery?

- Methodology : Synthesize analogs (e.g., 5-amino or 5-fluoro derivatives) and evaluate their inhibition of target enzymes via kinetic assays. For example, 5-chloro-substituted pyridazinones have shown activity against kinases and phosphodiesterases. Use molecular docking (e.g., MOE software) to correlate substituent effects with binding affinity .

- Data Analysis : Compare IC values across derivatives and perform QSAR (quantitative structure-activity relationship) modeling to identify critical substituents.

Contradictions and Validation

- Conflict in Reaction Outcomes : and highlight discrepancies in iodine substitution vs. hydrodeiodination rates. These may arise from solvent polarity or iodide concentration variations. Validate hypotheses by replicating reactions under controlled conditions and analyzing intermediates via LC-MS .

- Validation of Spectral Data : Cross-reference NMR assignments with crystallographic data in the Protein Data Bank (PDB) to resolve ambiguities in tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.